molecular formula C21H26N2O2 B14407956 4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one CAS No. 82051-42-1

4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one

Cat. No.: B14407956
CAS No.: 82051-42-1
M. Wt: 338.4 g/mol
InChI Key: YJPVVQFPYGYYJB-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that combines a benzoxazole ring with a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one typically involves the condensation of 5-amino-1,3-benzoxazol-2(3H)-one with 2,6-di-tert-butylcyclohexa-2,5-dien-1-one under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino group in the benzoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted benzoxazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3-benzoxazol-2(3H)-one: A simpler analog with similar structural features but lacking the cyclohexadienone moiety.

    2,6-Di-tert-butylcyclohexa-2,5-dien-1-one: Another related compound that shares the cyclohexadienone structure but lacks the benzoxazole ring.

Uniqueness

4-(5-Amino-1,3-benzoxazol-2(3H)-ylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one is unique due to its combination of a benzoxazole ring and a cyclohexadienone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined features are advantageous .

Properties

CAS No.

82051-42-1

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-(5-amino-1,3-benzoxazol-2-yl)-2,6-ditert-butylphenol

InChI

InChI=1S/C21H26N2O2/c1-20(2,3)14-9-12(10-15(18(14)24)21(4,5)6)19-23-16-11-13(22)7-8-17(16)25-19/h7-11,24H,22H2,1-6H3

InChI Key

YJPVVQFPYGYYJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

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